molecular formula C10H8ClNO2S B3083458 (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one CAS No. 1142199-70-9

(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No. B3083458
CAS RN: 1142199-70-9
M. Wt: 241.69 g/mol
InChI Key: KMPJAKPLLMZBNW-QPJJXVBHSA-N
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Description

(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

A study by Murthy et al. (2013) investigated novel 4-substituted arylidene oxazolones, similar in structure to the compound , for their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, which is crucial for applications in optical devices and photonic technologies (Murthy et al., 2013).

Synthesis and Molecular Docking

Katariya et al. (2021) conducted research on novel biologically potent compounds, which included oxazole derivatives. These compounds showed promising anticancer and antimicrobial activities, suggesting potential applications in pharmaceuticals (Katariya et al., 2021).

Photostabilization of Poly(vinyl chloride)

Balakit et al. (2015) synthesized new thiophene derivatives, including compounds structurally related to the one . These materials were effective in reducing the photodegradation of poly(vinyl chloride), indicating their use in enhancing the durability of PVC products (Balakit et al., 2015).

Antibacterial and Antifungal Activities

Research by Nguyen et al. (2019) explored compounds including oxazol-5-one derivatives for their antimicrobial properties. They found significant activities against a range of bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Nguyen et al., 2019).

Two-Photon Absorption Properties

Rodrigues et al. (2012) synthesized oxazolone derivatives with high two-photon absorption cross-sections, important for applications in nonlinear optics and imaging. These compounds showed promise for use in advanced optical technologies (Rodrigues et al., 2012).

Antioxidant Activity

Research by Taha (2012) involved synthesizing derivatives of oxazol-5(4H)-one, demonstrating promising antioxidant activity. Such properties are significant in medical and cosmetic applications to combat oxidative stress (Taha, 2012).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-6-2-3-15-9(6)4-7-8(5-11)12-14-10(7)13/h2-4H,5H2,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPJAKPLLMZBNW-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one

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